2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring attached to a pyridine ring, with a methyl(phenyl)amino group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with arylglyoxals, followed by further functionalization to introduce the piperidine and carbaldehyde groups . The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the amino group.
Major Products
Oxidation: 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carboxylic acid.
Reduction: 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may inhibit or activate certain pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar pyridine ring structure and have been studied for their biological activities.
Quinolinyl-pyrazoles: These compounds also feature a nitrogen-containing heterocycle and have shown various pharmacological properties.
Indole derivatives: Known for their wide range of biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H21N3O |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-[6-(N-methylanilino)pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C18H21N3O/c1-20(16-7-3-2-4-8-16)18-11-10-15(13-19-18)17-9-5-6-12-21(17)14-22/h2-4,7-8,10-11,13-14,17H,5-6,9,12H2,1H3 |
InChI Key |
MDRRNFAIMCPPAO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC=C(C=C2)C3CCCCN3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.